Acid Violet 49

Description

Benzyl Violet 4B can cause cancer according to an independent committee of scientific and health experts.

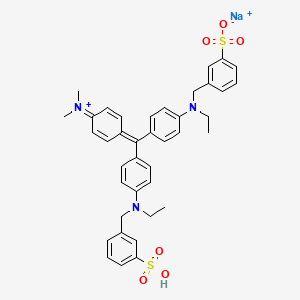

Structure

3D Structure of Parent

Properties

CAS No. |

1694-09-3 |

|---|---|

Molecular Formula |

C39H41N3NaO6S2 |

Molecular Weight |

734.9 g/mol |

IUPAC Name |

sodium;3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methyl]-N-ethylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C39H41N3O6S2.Na/c1-5-41(27-29-9-7-11-37(25-29)49(43,44)45)35-21-15-32(16-22-35)39(31-13-19-34(20-14-31)40(3)4)33-17-23-36(24-18-33)42(6-2)28-30-10-8-12-38(26-30)50(46,47)48;/h7-26H,5-6,27-28H2,1-4H3,(H-,43,44,45,46,47,48); |

InChI Key |

WTIXYDSCBZQJIC-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](C)C)C=C3)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](C)C)C=C3)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na] |

Appearance |

Solid powder |

Color/Form |

FINE POWDER |

melting_point |

473 to 482 °F (decomposes) (NTP, 1992) |

Other CAS No. |

1694-09-3 |

physical_description |

Benzyl violet 4b is a fine black powder. (NTP, 1992) |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

acid violet 49 Acid Violet 6B benzyl violet 4B C.I. 42640 FD and C violet no. 1 food violet No. 2 violet 6B violet No. 1 |

Origin of Product |

United States |

Foundational & Exploratory

Acid Violet 49: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 49, also known as C.I. Acid Violet 49 and Acid Violet 6B, is a synthetic triarylmethane dye. While historically utilized in the textile industry for dyeing wool, silk, and nylon, its unique chemical and spectral properties have garnered attention in various research and development sectors.[1] This technical guide provides an in-depth overview of the chemical properties of Acid Violet 49 relevant to its application in scientific research, particularly for professionals in life sciences and drug development. This document summarizes its physicochemical characteristics, details experimental protocols for its use, and outlines important safety considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Acid Violet 49 is presented below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Chemical Name | Sodium;3-[[4-[[4-(dimethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |

| Synonyms | Acid Violet 6B, C.I. Acid Violet 49, C.I. 42640 |

| CAS Number | 1694-09-3 |

| Molecular Formula | C₃₉H₄₀N₃NaO₆S₂ |

| Molecular Weight | 733.87 g/mol |

| Appearance | Dark green to dark red to black powder |

| Solubility | Soluble in water. |

| λmax (in 0.02M AcONH₄) | 543.0 to 549.0 nm |

| Purity (HPLC) | ≥97.0% |

Research Applications and Experimental Protocols

Acid Violet 49 has demonstrated utility in several research applications, primarily due to its protein-binding capabilities and spectral properties. Detailed methodologies for key applications are provided below.

Histological Staining of Biological Tissues

Acid Violet 49 can be employed as a cytoplasmic stain in histology, highlighting protein-rich structures in tissue sections. Its anionic nature allows it to bind to positively charged proteins under acidic conditions.

Staining Mechanism:

The staining mechanism is based on electrostatic interactions. In an acidic environment, the amino groups of proteins within the cytoplasm and connective tissues become protonated, resulting in a net positive charge. The negatively charged sulfonate groups of the Acid Violet 49 molecule are then electrostatically attracted to these positively charged sites, leading to the staining of these structures.

Protocol for Staining Formalin-Fixed, Paraffin-Embedded Tissues:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through descending grades of alcohol: 100% (2 minutes), 95% (2 minutes), 70% (2 minutes).

-

Rinse in running tap water for 2 minutes, then place in distilled water.

-

-

Staining:

-

Prepare a 1% (w/v) stock solution of Acid Violet 49 in distilled water.

-

Just before use, dilute the stock solution 1:10 with a 1% acetic acid solution to create the working staining solution.

-

Immerse slides in the working staining solution for 5-10 minutes.

-

-

Rinsing and Differentiation:

-

Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.

-

(Optional) If overstaining occurs, differentiate by dipping the slides in 70% ethanol (B145695) for a few seconds, monitoring microscopically.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through ascending grades of alcohol: 95% (2 minutes), 100% (2 changes, 3 minutes each).

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a permanent mounting medium.

-

Detection of Synthetic Dyes in Cosmetics by HPLC

Acid Violet 49 can be identified and quantified in complex matrices like cosmetics using High-Performance Liquid Chromatography (HPLC). This is crucial for quality control and regulatory compliance, given its suspected carcinogenic properties.[1]

Protocol for Sample Preparation and HPLC Analysis:

-

Standard Preparation:

-

Accurately weigh a known amount of Acid Violet 49 analytical standard.

-

Dissolve in a suitable solvent (e.g., methanol (B129727) or a mixture of n-butanol, acetonitrile (B52724), and 0.1M trifluoroacetic acid aqueous solution) to prepare a stock solution.[1]

-

Prepare a series of dilutions from the stock solution to create calibration standards.

-

-

Sample Extraction from Cosmetics:

-

For oily, powdery, or creamy cosmetics, extract the dye using a solvent mixture such as tetrahydrofuran, dimethyl sulfoxide, and methanol with ultrasonic assistance.[1]

-

Centrifuge the mixture at high speed to remove solid debris.

-

Filter the supernatant through a 0.45 µm syringe filter before HPLC injection.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., Eclipse XDB-C18, 3.5μm, 4.6×150mm).[1]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 0.02M ammonium (B1175870) acetate, pH 4.6) is often effective.[1]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: A photodiode array (PDA) or UV-Vis detector set at the λmax of Acid Violet 49 (around 546 nm).[2]

-

Quantification: Use an external standard method by comparing the peak area of the sample to the calibration curve generated from the standards.

-

Photocatalytic Degradation Studies

Acid Violet 49 serves as a model compound for studying the efficacy of advanced oxidation processes (AOPs) in wastewater treatment. Understanding its degradation kinetics and pathways is crucial for developing effective environmental remediation strategies.

Protocol for a Typical Photocatalytic Degradation Experiment:

-

Reaction Setup:

-

Prepare an aqueous solution of Acid Violet 49 of a known concentration (e.g., 50 mg/L).

-

Place the solution in a photoreactor equipped with a UV lamp.

-

Add a photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), to the solution.

-

Adjust the pH of the solution to the desired value using dilute HCl or NaOH.

-

-

Photocatalysis:

-

Stir the solution in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium between the dye and the catalyst.

-

Turn on the UV lamp to initiate the photocatalytic reaction.

-

Withdraw aliquots of the solution at regular time intervals.

-

-

Analysis:

-

Filter the aliquots to remove the photocatalyst particles.

-

Measure the absorbance of the filtrate at the λmax of Acid Violet 49 using a UV-Vis spectrophotometer to determine the remaining dye concentration.

-

Calculate the degradation efficiency at each time point.

-

(Optional) Analyze the degradation byproducts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Safety and Handling

Acid Violet 49 is suspected of causing cancer and should be handled with appropriate safety precautions.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield when handling the powder.

-

Engineering Controls: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Stability and Reactivity

Acid Violet 49 is generally stable under normal storage conditions. However, it can be degraded by strong oxidizing or reducing agents. When heated to decomposition, it may emit toxic fumes of nitrogen oxides, sulfur oxides, and sodium oxide.

Conclusion

Acid Violet 49 is a versatile dye with established and potential applications in various research fields. Its utility in histological staining, analytical chemistry, and environmental science underscores its importance as a research chemical. Adherence to proper experimental protocols and safety guidelines is paramount to ensure reliable results and the well-being of laboratory personnel. This guide provides a foundational understanding of the chemical properties and research applications of Acid Violet 49 to support its effective and safe use in the scientific community.

References

An In-depth Technical Guide to Acid Violet 49: Structure and Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and absorption spectrum of Acid Violet 49 (CI 42640), a synthetic triarylmethane dye. The information presented herein is intended to support research and development activities where this dye is utilized.

Chemical Structure and Identification

Acid Violet 49 is a complex organic molecule belonging to the triarylmethane class of dyes.[1] Its chemical identity is well-established through various analytical methods. The structure is characterized by a central carbon atom bonded to three aromatic rings, with functional groups that impart its characteristic violet color and solubility.

Below is a two-dimensional representation of the chemical structure of Acid Violet 49.

References

An In-depth Technical Guide to the Mechanism of Acid Violet 49 Protein Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 49 (AV49), a synthetic anionic dye, serves as a valuable tool for the visualization of proteins in various applications, including histology and electrophoresis. This technical guide delves into the core mechanism of Acid Violet 49 protein staining, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The guide details the physicochemical properties of the dye, the principles of its interaction with proteins, quantitative data on its performance, and detailed experimental protocols.

Physicochemical Properties of Acid Violet 49

Acid Violet 49, also known as C.I. Acid Violet 49 and Acid Violet 6B, is a triarylmethane dye. Its chemical structure is characterized by the presence of negatively charged sulfonate groups, which are pivotal to its protein staining capabilities.

| Property | Value |

| Molecular Formula | C₃₉H₄₀N₃NaO₆S₂[1] |

| Molecular Weight | 733.87 g/mol [1] |

| CAS Number | 1694-09-3[1] |

| Appearance | Violet powder[1] |

| Solubility | Soluble in water and ethanol[1] |

The Core Mechanism of Protein Staining

The primary mechanism governing the interaction between Acid Violet 49 and proteins is electrostatic attraction. This process is highly dependent on the pH of the staining solution.

Under acidic conditions (typically pH < 3.0), the sulfonic acid groups (-SO₃⁻) on the Acid Violet 49 molecule are ionized, carrying a net negative charge. Concurrently, the acidic environment causes the protonation of basic amino acid residues on the protein, such as lysine, arginine, and histidine. This protonation results in these amino acid side chains acquiring a net positive charge (-NH₃⁺).

The negatively charged sulfonate groups of the dye molecules are then electrostatically attracted to the positively charged amino groups on the protein surface. This interaction leads to the formation of a stable, visible dye-protein complex. In addition to electrostatic interactions, van der Waals forces and hydrophobic interactions may also contribute to the binding affinity.[2]

Diagram of the electrostatic interaction between Acid Violet 49 and a protein.

Quantitative Data and Performance Comparison

While specific quantitative data for Acid Violet 49 in protein gel staining is not extensively documented in peer-reviewed literature, data from the closely related Acid Violet 17 provides valuable insights into its potential performance. For comparison, data for the widely used Coomassie Brilliant Blue is also presented.

| Staining Method | Limit of Detection (LOD) | Linear Dynamic Range | Reference |

| Acid Violet 17 (Colloidal) | 1-2 ng/mm² | 1-100 µg | [3] |

| Coomassie Brilliant Blue R-250 | ~100 ng | Good, but can be non-linear at high concentrations | [4] |

| Coomassie Brilliant Blue G-250 (Colloidal) | 8-10 ng | Good | [4] |

| Silver Staining | 0.25-0.5 ng | Narrow | |

| Fluorescent Dyes (e.g., SYPRO Ruby) | 0.25-1 ng | >3 orders of magnitude |

Note: The data for Acid Violet 17 is for isoelectric focusing gels and should be considered an estimate for SDS-PAGE applications with Acid Violet 49.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific applications and protein samples.

Protocol 1: Staining of Proteins in Polyacrylamide Gels (SDS-PAGE)

This protocol is adapted from methods used for similar anionic dyes and is a recommended starting point for using Acid Violet 49.

Solutions:

-

Fixing Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water.

-

Staining Solution: 0.1% (w/v) Acid Violet 49 in 10% (v/v) acetic acid.

-

Destaining Solution: 10% (v/v) methanol, 5% (v/v) glacial acetic acid in deionized water.

Procedure:

-

Fixation: Following electrophoresis, immerse the gel in the Fixing Solution for at least 1 hour with gentle agitation. This step is crucial for precipitating the proteins within the gel matrix and preventing their diffusion.

-

Washing (Optional): Briefly rinse the gel with deionized water to remove excess fixing solution.

-

Staining: Immerse the fixed gel in the Staining Solution for 1-2 hours at room temperature with gentle agitation.

-

Destaining: Transfer the stained gel to the Destaining Solution. Destain for several hours, changing the solution periodically, until the protein bands are clearly visible against a clear background.

Workflow for Acid Violet 49 staining of polyacrylamide gels.

Protocol 2: Colloidal Staining with Acid Violet (Adapted from Acid Violet 17 Protocol)

This method offers potentially higher sensitivity and lower background.

Solutions:

-

Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA).

-

Colloidal Staining Solution: 0.1-0.2% (w/v) Acid Violet 49 in 10% (w/v) phosphoric acid.

-

Destaining Solution: 3% (w/v) phosphoric acid.

Procedure:

-

Fixation: Immerse the gel in 20% TCA for 30 minutes.

-

Staining: Stain the gel in the Colloidal Staining Solution for 5-10 minutes.

-

Destaining: Destain in 3% phosphoric acid for 5-80 minutes, depending on gel thickness and desired background clarity.[3]

Conclusion

Acid Violet 49 provides an effective method for the visualization of proteins based on a well-understood electrostatic binding mechanism. While it may not reach the sensitivity levels of silver or fluorescent stains, its performance is comparable to or potentially better than standard Coomassie Brilliant Blue R-250, particularly when used in a colloidal formulation. The provided protocols offer a solid foundation for researchers to incorporate Acid Violet 49 into their protein analysis workflows. As with any staining technique, optimization of parameters such as staining time, destaining time, and solution concentrations is recommended to achieve the best results for specific experimental needs.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Synonyms and alternative names for Acid Violet 49 in scientific literature

An In-depth Technical Guide to Acid Violet 49: Synonyms, Properties, and Scientific Applications

This technical guide provides a comprehensive overview of Acid Violet 49, a synthetic dye with applications in various scientific fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its alternative names, key chemical properties, and established experimental protocols.

Synonyms and Alternative Names

Acid Violet 49 is known by a multitude of synonyms and trade names in scientific and commercial literature. Accurate identification is crucial for research and regulatory purposes. The following table summarizes its various identifiers.

| Identifier Type | Value |

| CAS Number | 1694-09-3[1][2][3][4] |

| C.I. Name | C.I. Acid Violet 49[5] |

| Colour Index | 42640 |

| Molecular Formula | C₃₉H₄₀N₃NaO₆S₂[1][4] |

| Molecular Weight | 733.87 g/mol [1][4] |

| Alternate Names | Acid Violet 6B, Coomassie Violet, D and C Violet No. 1, Wool Violet, Acid Violet 5B, Acid Fast Violet 5BN, Acilan Violet S 4BN, Aizen Acid Violet 5BH, Atlantic Acid Violet 4BNS, Benzyl Violet 4B, Food Violet 2, Tertracid Brilliant Violet 6B[1][2][4] |

| IUPAC Name | Sodium;3-[[4-[[4-(dimethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-N-ethylanilino]methyl]benzenesulfonate |

Quantitative Data from Scientific Studies

This section presents quantitative data from key studies involving Acid Violet 49, focusing on its degradation and application in protein quantification.

Photocatalytic Degradation of Acid Violet 49

A study investigated the efficiency of various advanced oxidation processes for the degradation of Acid Violet 49 in an aqueous solution. The following table summarizes the optimal conditions and degradation efficiencies achieved.

| Parameter | Condition | Degradation Efficiency (%) |

| Initial Dye Concentration | 50 mg/L | 96 |

| Catalyst | ZnO | 96 |

| Catalyst Dosage | 0.9 g | 96 |

| H₂O₂ Concentration | 0.6 mL | 96 |

| pH | 9 | 96 |

| Irradiation Time | 90 min | 96 |

Reactivity in Total Urinary Protein Assay

Acid Violet 6B, a synonym for Acid Violet 49, has been evaluated for its use in measuring total urinary protein and compared with other common methods. The table below shows the correlation of the Acid Violet 6B method with the Coomassie Brilliant Blue (CBB) and Pyrogallol Red-Molybdate (PRM) methods in urine samples from diabetic patients.

| Comparison | Correlation Equation | Correlation Coefficient (r) |

| Acid Violet 6B (y) vs. CBB (x) | y = 1.243x + 3.61 | 0.904 |

| Acid Violet 6B (y) vs. PRM (x) | y = 1.406x - 29.15 | 0.786 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol for Photocatalytic Degradation of Acid Violet 49

This protocol describes the experimental setup for the photodegradation of Acid Violet 49 using a UV/H₂O₂/ZnO system.

Materials:

-

Acid Violet 49 stock solution (1000 mg/L)

-

Zinc Oxide (ZnO) nanoparticles

-

Hydrogen peroxide (H₂O₂) 30% (v/v)

-

Hydrochloric acid (HCl) 0.1 M

-

Sodium hydroxide (B78521) (NaOH) 0.1 M

-

UV reactor

-

Distilled water

Procedure:

-

Prepare a 100 mL working solution of Acid Violet 49 with a concentration of 50 mg/L from the stock solution.

-

Adjust the pH of the solution to 9 using 0.1 M HCl or 0.1 M NaOH.

-

Add 0.9 g of ZnO nanoparticles to the solution.

-

Add 0.6 mL of 30% H₂O₂ to the solution.

-

Place the solution in the UV reactor.

-

Irradiate the solution with UV light for 90 minutes.

-

Monitor the degradation of the dye periodically using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Protocol for Total Urinary Protein Measurement using Acid Violet 6B

This protocol outlines the procedure for quantifying total protein in urine samples using the Acid Violet 6B method.

Materials:

-

Acid Violet 6B reagent

-

Urine samples

-

Protein standard (e.g., human serum albumin)

-

Spectrophotometer

Procedure:

-

Prepare a standard curve using known concentrations of the protein standard.

-

For each urine sample and standard, mix a small volume of the sample with the Acid Violet 6B reagent according to the manufacturer's instructions.

-

Incubate the mixture for the recommended time to allow for color development.

-

Measure the absorbance of the samples and standards at the specified wavelength using the spectrophotometer.

-

Determine the protein concentration in the urine samples by comparing their absorbance to the standard curve.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described in this guide.

Caption: Experimental workflow for the photocatalytic degradation of Acid Violet 49.

Caption: Experimental workflow for the total urinary protein assay using Acid Violet 6B.

References

- 1. guidechem.com [guidechem.com]

- 2. Methodological optimization for efficient degradation of Acid Violet 49 using advanced oxidation processes and varied photocatalyst combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid Violet 49, 25 GM | Labscoop [labscoop.com]

- 4. medkoo.com [medkoo.com]

- 5. Acid violet 49 | 1694-09-3 | BAA69409 | Biosynth [biosynth.com]

The Photostability of Acid Violet 49: A Technical Guide for Researchers

An In-depth Examination of the Light Sensitivity of Acid Violet 49 in Laboratory Environments

For researchers, scientists, and professionals in drug development, understanding the stability of chemical compounds under various laboratory conditions is paramount. Acid Violet 49, a synthetic triphenylmethane (B1682552) dye, finds application in various fields, including textiles, inks, and cosmetics.[1] This technical guide provides a comprehensive overview of the photosensitivity of Acid Violet 49 under laboratory conditions, summarizing quantitative data, detailing experimental protocols, and illustrating degradation pathways.

Overview of Photostability

Acid Violet 49 is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation.[2] Technical data sheets for the dye often indicate a very low lightfastness rating, typically '1' on a scale of 1 to 8, signifying poor stability when exposed to light.[1][3] This inherent photosensitivity can lead to a loss of color and the formation of degradation byproducts, which can be a significant concern in applications requiring colorimetric accuracy and stability over time. The degradation process is an oxidative one, often involving the generation of reactive oxygen species that attack the dye molecule.[4]

Quantitative Data Summary

The photodegradation of Acid Violet 49 has been the subject of several studies, primarily focusing on its removal from aqueous solutions using advanced oxidation processes (AOPs). These studies provide valuable quantitative data on the dye's degradation under controlled laboratory conditions.

| Experimental Conditions | Degradation Efficiency (%) | Irradiation Time (min) | Reference |

| UV / H₂O₂ / ZnO | 96 | 90 | [2] |

| Gamma radiation (10 kGy) / H₂O₂ (0.6 mL) | 98 | N/A | [5][6] |

| UV only | 44 | 45 | [2] |

| UV only | 77 | 90 | [2] |

| Parameter | Condition | Effect on Degradation | Reference |

| pH | pH 9 | Optimal for degradation | [2][5] |

| Initial Dye Concentration | 50 mg/L | Higher concentration can decrease efficiency | [2] |

| H₂O₂ Concentration | 0.6 mL | Increased H₂O₂ enhances degradation | [2][5] |

| Catalyst Dosage (ZnO) | 0.9 g | Increased dosage enhances degradation up to a point | [2] |

Experimental Protocols

The following are summaries of experimental protocols used to investigate the photodegradation of Acid Violet 49.

Protocol 1: Photocatalytic Degradation in Aqueous Solution[2]

-

Preparation of Dye Solution: An aqueous solution of Acid Violet 49 is prepared at a specific concentration (e.g., 50 mg/L).

-

Experimental Setup: The reaction is carried out in a photoreactor equipped with a UV lamp.

-

Addition of Reagents: A specific dosage of a photocatalyst (e.g., ZnO at 0.9 g) and an oxidizing agent (e.g., H₂O₂ at 0.6 mL) are added to the dye solution.

-

pH Adjustment: The pH of the solution is adjusted to the desired level (e.g., pH 9) using appropriate acids or bases.

-

Irradiation: The solution is subjected to UV irradiation for a defined period (e.g., 90 minutes).

-

Analysis: The degradation of the dye is monitored by measuring the absorbance of the solution at its maximum absorption wavelength using a UV-Vis spectrophotometer at various time intervals. The degradation efficiency is calculated from the change in absorbance.

-

Product Identification: The degradation products can be identified using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7]

Protocol 2: Radiolytic Degradation[5][6]

-

Preparation of Dye Solution: An aqueous solution of Acid Violet 49 is prepared at a specific concentration (e.g., 50-150 mg/L).

-

Addition of H₂O₂: A specific concentration of hydrogen peroxide (e.g., 0.2-0.6 mL) is added to the solution.

-

Irradiation: The solution is irradiated using a gamma radiation source (e.g., Cs-137) with a specific absorbed dose (e.g., up to 10 kGy).

-

Analysis: The degradation is quantified by monitoring the decrease in the absorption bands of the dye using a spectrophotometer.

Degradation Pathway and Experimental Workflow

The photodegradation of Acid Violet 49 proceeds through a series of reactions initiated by the absorption of light. The following diagrams illustrate the proposed degradation pathway and a typical experimental workflow for assessing its photostability.

Caption: Proposed photodegradation pathway of Acid Violet 49.

Caption: Experimental workflow for assessing photostability.

Conclusion

The available scientific literature and technical data confirm that Acid Violet 49 is indeed light-sensitive, particularly when exposed to UV radiation in aqueous solutions. Its degradation can be significantly accelerated in the presence of photocatalysts and oxidizing agents. For researchers utilizing Acid Violet 49 in applications where photostability is crucial, it is imperative to consider the impact of light exposure. Appropriate measures, such as working under subdued light, using UV-filtered glassware, or incorporating photostabilizing agents, may be necessary to mitigate degradation and ensure the reliability of experimental results. The provided data and protocols offer a foundational understanding for designing and conducting further investigations into the photostability of this compound.

References

Solubility of Acid Violet 49 in different laboratory solvents

An In-depth Technical Guide to the Solubility of Acid Violet 49

Introduction

Acid Violet 49, also known by its Colour Index number C.I. 42640, is a synthetic triphenylmethane (B1682552) dye.[1][2] Its distinct bright bluish-violet hue has led to its use in various applications, including the dyeing of textiles like wool and silk, and in the formulation of inks and cosmetics.[1][3][4] For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solubility of Acid Violet 49 in common laboratory solvents is critical for its effective application, from preparing staining solutions to formulating analytical standards.

This technical guide provides a detailed overview of the solubility characteristics of Acid Violet 49, presents a standardized protocol for solubility determination, and outlines key factors that influence its behavior in solution.

Solubility Profile of Acid Violet 49

The solubility of Acid Violet 49 is highly dependent on the nature of the solvent, particularly its polarity. The dye exhibits good solubility in water and polar organic solvents, while its solubility is limited in non-polar media. The following table summarizes the available quantitative and qualitative solubility data in various laboratory solvents.

| Solvent | Chemical Formula | Type | Reported Solubility |

| Water | H₂O | Polar Protic | 40 g/L (at 60°C)[5], 40 g/L (at 80°C)[6] |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble[3][4][7] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble[4][5][8] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[4][8] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Slightly Soluble[5] |

| Pyridine | C₅H₅N | Polar Aprotic | Slightly Soluble[5] |

| General Alcohols | R-OH | Polar Protic | Insoluble (General classification)[5] |

| General Ketones | RC(O)R' | Polar Aprotic | Insoluble[5] |

| General Hydrocarbons | CₓHᵧ | Non-Polar | Insoluble[5] |

| General Esters | RCOOR' | Moderately Polar | Insoluble[5] |

Note on Discrepancies: One source provides a general classification of "insoluble" for alcohols, which contrasts with other sources specifically listing Acid Violet 49 as "soluble" in ethanol and "slightly soluble" in methanol.[3][4][5][7][8] This suggests that while solubility may be poor in higher-order alcohols, it is significant in short-chain alcohols like ethanol.

Factors Influencing Solubility

Several physical and chemical factors can influence the solubility of Acid Violet 49:

-

Temperature : As evidenced by the data for water, the solubility of Acid Violet 49 increases with temperature.[5][6] This is typical for solid solutes where the dissolution process is endothermic.

-

pH : The pH of aqueous solutions can affect solubility. The technical data sheet for Acid Violet 49 indicates a pH of 8.5 - 9.5 for a 10 g/L solution, suggesting it is slightly alkaline in nature.[5]

-

Solvent Polarity : The molecular structure of Acid Violet 49 contains charged sulfonate groups, making it well-suited for dissolution in polar solvents like water. Its solubility decreases significantly in non-polar media such as hydrocarbons.[5]

The logical relationship between solvent type and solubility is visualized in the diagram below.

Experimental Protocol for Solubility Determination

This section outlines a standardized laboratory method for determining the solubility of Acid Violet 49, adapted from established protocols for chemical and dye analysis.[9][10] The method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

The workflow for this protocol is illustrated in the following diagram.

Methodology

-

Preparation : Accurately weigh an amount of Acid Violet 49 powder that is in excess of its expected solubility and add it to a precisely measured volume of the test solvent in a sealed container (e.g., a glass vial or flask).

-

Equilibration :

-

Seal the container to prevent solvent evaporation.

-

Place the container in a mechanical shaker or on a stirring plate in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Mechanical Assistance (If required) : For solutes that are slow to dissolve, a hierarchy of mechanical procedures can be employed: gentle mixing/vortexing, followed by water bath sonication, and finally, gentle warming (e.g., to 37°C) if necessary.[10]

-

Separation of Undissolved Solid :

-

After equilibration, allow the suspension to settle.

-

To separate the saturated solution (supernatant) from the excess solid, use either centrifugation at high speed or filtration through a fine-pore filter (e.g., 0.45 µm syringe filter) that does not absorb the dye. This step is critical to ensure no solid particulates are carried over.

-

-

Quantification :

-

Carefully extract a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the same solvent to bring its concentration into the linear range of the analytical instrument.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the maximum absorption wavelength (λmax) of Acid Violet 49, which is approximately 546 nm.

-

-

Calculation :

-

Prepare a standard curve by measuring the absorbance of several solutions of Acid Violet 49 with known concentrations.

-

Use the absorbance of the diluted sample and the standard curve to calculate the concentration of the saturated solution.

-

Express the final solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Conclusion

Acid Violet 49 demonstrates a clear solubility preference for polar solvents, with significant solubility in water and ethanol.[3][5] Its solubility is limited in polar aprotic solvents like DMSO and poor in non-polar media.[5][8] For laboratory applications, water and ethanol are the most effective solvents for preparing stock solutions. When working with less ideal solvents or complex biological media, researchers should consider factors such as temperature and pH and may need to employ mechanical assistance to achieve dissolution. The provided experimental protocol offers a reliable framework for determining the solubility of Acid Violet 49 under specific experimental conditions, ensuring accurate and reproducible results in research and development settings.

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Acid Violet 49 | 1694-09-3 [chemicalbook.com]

- 5. dyespigments.net [dyespigments.net]

- 6. saujanyaexports.com [saujanyaexports.com]

- 7. aksci.com [aksci.com]

- 8. Acid Violet 49 Analytical Standard with 97% Purity, Best Price in Mumbai [nacchemical.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Genotoxic Potential of Acid Violet 49: A Technical Guide for Researchers

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction:

Acid Violet 49 (C.I. 42640) is a synthetic triphenylmethane (B1682552) dye with applications in various industrial processes. Due to its potential for human exposure and environmental release, a thorough understanding of its toxicological profile, particularly its genotoxic potential, is crucial for risk assessment and safe handling in research and development settings. This technical guide provides a comprehensive overview of the available scientific literature on the genotoxicity of Acid Violet 49, with a focus on data presentation, experimental methodologies, and the visualization of key concepts.

Summary of Genotoxicity Data

The available data on the genotoxic potential of Acid Violet 49 is limited, with the primary source being a study by Janik-Spiechowicz et al. (1997). This study evaluated the mutagenic and genotoxic activity of several industrial dyes, including Acid Violet 49.

Key Findings:

-

Ames Test (Bacterial Reverse Mutation Assay): Acid Violet 49 demonstrated a positive mutagenic response in the Ames test.[1] The assay was conducted using Salmonella typhimurium strains TA97a, TA98, TA100, and TA102, both with and without metabolic activation (S9 fraction).[1] A positive result in the Ames test suggests that a substance can induce point mutations in DNA.

-

Carcinogenicity Classification: The International Agency for Research on Cancer (IARC) has classified Acid Violet 49 as "possibly carcinogenic to humans" (Group 2B). This classification is often based on limited evidence of carcinogenicity in humans and/or sufficient evidence in experimental animals.

-

Other Genotoxicity Assays: To date, no publicly available studies have been identified that specifically investigate the potential of Acid Violet 49 to induce micronuclei, DNA strand breaks (as measured by the comet assay), or sister chromatid exchanges.

Quantitative Data

The following table summarizes the key quantitative finding from the Ames test as reported by Janik-Spiechowicz et al. (1997). It is important to note that the full dose-response data was not available in the reviewed literature.

| Genotoxicity Endpoint | Test System | Concentration | Metabolic Activation (S9) | Result | Reference |

| Gene Mutation | S. typhimurium TA97a | 1000 ng/plate | Not specified | Toxic | [1] |

| Gene Mutation | S. typhimurium TA97a, TA98, TA100, TA102 | Not specified | With and Without | Positive | [1] |

Note: The toxicity observed in strain TA97a at 1000 ng/plate indicates a narrow testable concentration range for this particular strain.

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of genotoxicity studies. As the specific protocol used for Acid Violet 49 is not fully available, the following sections describe standardized methodologies for key genotoxicity assays based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

This test evaluates the ability of a substance to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium.

a. Experimental Workflow:

Caption: Workflow for the Ames Test.

b. Detailed Methodology:

-

Bacterial Strains: Use at least five strains of bacteria, including four strains of S. typhimurium (TA1535, TA1537 or TA97a, TA98, and TA100) and either S. typhimurium TA102 or E. coli WP2 uvrA, or E. coli WP2 uvrA (pKM101).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from the liver of induced rodents).

-

Test Concentrations: Use a range of at least five different analyzable concentrations of the test substance. The highest concentration should be 5000 µ g/plate or should be limited by toxicity.

-

Controls: Include both negative (vehicle) and positive controls (known mutagens for each bacterial strain, with and without S9).

-

Procedure:

-

Combine the test substance, bacterial culture, and S9 mix (or buffer) in molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

-

Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies or a reproducible increase at one or more concentrations. The increase should be at least double the background (negative control) count.

In Vitro Micronucleus Test - Based on OECD Guideline 487

This test identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm of interphase cells.

a. Experimental Workflow:

Caption: Workflow for the In Vitro Micronucleus Test.

b. Detailed Methodology:

-

Cell Lines: Use established mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes.

-

Metabolic Activation: Perform the test with and without an S9 mix.

-

Test Concentrations: Use at least three analyzable concentrations of the test substance, with the highest concentration showing significant toxicity (e.g., 55±5% reduction in cell growth).

-

Controls: Include negative and positive controls (a known clastogen and a known aneugen).

-

Procedure:

-

Expose cell cultures to the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycle lengths) duration.

-

Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest the cells and prepare slides.

-

Stain the cells with a DNA-specific stain.

-

-

Data Analysis: Score the number of micronuclei in at least 2000 binucleated cells per concentration. A positive result is a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and statistically significant increase at one or more concentrations.

In Vivo Alkaline Comet Assay - Based on OECD Guideline 489

This assay detects DNA strand breaks in individual cells from animals exposed to a test substance.

a. Experimental Workflow:

Caption: Workflow for the In Vivo Comet Assay.

b. Detailed Methodology:

-

Animal Model: Typically uses rodents (rats or mice).

-

Route of Administration: Should be relevant to potential human exposure.

-

Dose Levels: Use at least three dose levels, with the highest dose inducing some signs of toxicity or being the maximum feasible dose.

-

Controls: Include a vehicle control and a positive control (a known genotoxic agent).

-

Procedure:

-

Administer the test substance to the animals.

-

After a suitable treatment time, euthanize the animals and collect the target tissues.

-

Prepare single-cell suspensions from the tissues.

-

Embed the cells in a thin layer of agarose on a microscope slide.

-

Lyse the cells to remove cellular membranes and proteins, leaving the DNA as a nucleoid.

-

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (fragments) will migrate away from the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

-

Data Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. A positive result is a dose-related increase in DNA damage or a statistically significant increase at one or more dose levels.

Potential Signaling Pathways

The precise mechanisms by which triphenylmethane dyes like Acid Violet 49 may exert genotoxic effects are not fully elucidated. However, potential pathways could involve metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations. Another possibility is the induction of oxidative stress, which can cause DNA strand breaks.

References

Navigating Laboratory Safety: A Technical Guide to the Carcinogenic Properties of Acid Violet 49

For Researchers, Scientists, and Drug Development Professionals

Report Dated: December 19, 2025

**Abstract

This technical guide provides an in-depth analysis of the carcinogenic properties of Acid Violet 49 (C.I. 42640), a synthetic triphenylmethane (B1682552) dye. Classified by multiple regulatory bodies as a suspected human carcinogen, a thorough understanding of its toxicological profile is paramount for ensuring laboratory safety. This document summarizes available quantitative data, details experimental protocols from studies on structurally related compounds, and outlines the proposed mechanisms of carcinogenicity. It is intended to equip researchers and professionals with the necessary information for safe handling, risk assessment, and implementation of appropriate safety protocols when working with this chemical.

Chemical and Physical Identity

Acid Violet 49, also known by synonyms such as Benzyl Violet 4B and C.I. Food Violet 2, is a complex organic salt belonging to the triphenylmethane class of dyes.[1][2] Its identity is established by the following identifiers:

Regulatory Classification and Carcinogenicity

Acid Violet 49 is classified as a suspected human carcinogen. The Globally Harmonized System (GHS) designates it with the hazard statement H351: Suspected of causing cancer, corresponding to Carcinogenicity Category 2.[4][7][8] The International Agency for Research on Cancer (IARC) has classified agents of this chemical class as "possibly carcinogenic to humans" (Group 2B).[9][10][11][12][13] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[7][9]

Quantitative Toxicological Data

While specific, publicly accessible, long-term carcinogenicity bioassays on Acid Violet 49 are limited, data from its acute toxicity and studies on the closely related and well-documented triphenylmethane dye, Gentian Violet, provide critical insights. Gentian Violet is also classified as an IARC Group 2B carcinogen and serves as a toxicological surrogate for understanding the risks associated with this chemical class.[9][10][11][12][14]

| Parameter | Test Species | Route | Value/Result | Reference Compound | Source |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | Acid Violet 49 | [15] |

| Carcinogenicity | B6C3F₁ Mice | Oral (Feed) | Increased incidence of hepatocellular adenoma in males. | Gentian Violet | [16] |

| Carcinogenicity | B6C3F₁ Mice | Oral (Feed) | Increased incidence of Harderian gland adenoma in both sexes. | Gentian Violet | [16] |

| Carcinogenicity | Fischer 344 Rats | Oral (Feed) | Increased incidence of thyroid follicular cell adenoma or adenocarcinoma. | Gentian Violet | [16] |

| Carcinogenicity | Fischer 344 Rats | Oral (Feed) | Increased incidence of mononuclear cell leukaemia in females. | Gentian Violet | [16] |

| Genotoxicity | Salmonella typhimurium | In vitro | Mutagenic | Gentian Violet | [17][18] |

| Genotoxicity | Various | Not specified | Genotoxic activity has been shown.[3][19] | Acid Violet 49 | [3][19] |

Experimental Protocols for Carcinogenicity Bioassays

Detailed experimental protocols are best understood through the comprehensive studies conducted on Gentian Violet, which have informed its IARC classification. The methodologies described below are representative of those used to evaluate the carcinogenicity of triphenylmethane dyes.

Long-Term Carcinogenicity Study in B6C3F₁ Mice

-

Objective: To assess the chronic toxicity and carcinogenic potential of the test compound when administered in the diet over a 24-month period.

-

Animal Model: B6C3F₁ mice, approximately 4-5 weeks old at the start of the study.[16]

-

Administration Route: Oral, via continuous administration in feed.[16]

-

Dosage Groups: Typically includes a control group (0 ppm) and multiple dosed groups (e.g., 100 ppm, 300 ppm, 600 ppm).

-

Study Duration: Up to 24 months, with interim sacrifices at time points such as 12 and 18 months to assess tumor progression.[16]

-

Experimental Workflow:

Workflow of a typical 2-year rodent carcinogenicity bioassay. -

Endpoints Evaluated:

-

Survival rates and mortality.

-

Body weight changes and food consumption.

-

Clinical signs of toxicity.

-

Gross pathological findings at necropsy.

-

Histopathological evaluation of all major organs for neoplastic (tumors) and non-neoplastic lesions.

-

Statistical analysis of tumor incidence and time-to-onset.

-

Proposed Mechanism of Carcinogenicity

The carcinogenic effects of triphenylmethane dyes like Acid Violet 49 are believed to be linked to their genotoxic potential.[19][20] The proposed mechanism involves metabolic activation into reactive intermediates that can interact with cellular macromolecules, including DNA.

-

Metabolic Activation: The dye can undergo metabolic processes, such as N-demethylation and reduction, in the body.[18] These processes can form electrophilic metabolites, including free radicals.[18]

-

DNA Adduct Formation: These reactive metabolites can covalently bind to DNA, forming DNA adducts. This adduction can lead to mutations during DNA replication if not repaired.

-

Oxidative Stress: Some synthetic dyes are known to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage DNA, proteins, and lipids, contributing to carcinogenesis.[21]

-

Genotoxicity: The resulting DNA damage and mutations can activate oncogenes or inactivate tumor suppressor genes, leading to uncontrolled cell proliferation and tumor formation.[22]

The logical relationship for this proposed mechanism is illustrated below:

References

- 1. cir-safety.org [cir-safety.org]

- 2. colorantsgroup.com [colorantsgroup.com]

- 3. CAS 1694-09-3: Acid Violet 49 | CymitQuimica [cymitquimica.com]

- 4. Acid Violet 49 | 1694-09-3 | TCI AMERICA [tcichemicals.com]

- 5. Acid Violet 49 analytical standard 1694-09-3 [sigmaaldrich.com]

- 6. Acid Violet 49, 25 GM | Labscoop [labscoop.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Acid Violet 49 (1694-09-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. IARC Monographs evaluation of the carcinogenicity of gentian violet, leucogentian violet, malachite green, leucomalachite green, and CI Direct Blue 218 – IARC [iarc.who.int]

- 10. Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IARC Monographs Volume 129: Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 – IARC [iarc.who.int]

- 12. IARC Monographs Volume 129: Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 [chemycal.com]

- 13. chembk.com [chembk.com]

- 14. Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. A review of the genotoxicity of food, drug and cosmetic colours and other azo, triphenylmethane and xanthene dyes. | Semantic Scholar [semanticscholar.org]

- 16. Gentian Violet and Leucogentian Violet - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. oehha.ca.gov [oehha.ca.gov]

- 18. oehha.ca.gov [oehha.ca.gov]

- 19. A review of the genotoxicity of food, drug and cosmetic colours and other azo, triphenylmethane and xanthene dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The potential for human exposure, direct and indirect, to the suspected carcinogenic triphenylmethane dye Brilliant Green from green paper towels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijprajournal.com [ijprajournal.com]

- 22. jetir.org [jetir.org]

An In-depth Technical Guide to Acid Violet 49 (CAS 1694-09-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Violet 49 (CAS No. 1694-09-3), a synthetic triphenylmethane (B1682552) dye. It covers its chemical and physical properties, manufacturing processes, industrial applications, and critical safety and toxicological data. Detailed experimental protocols for its purification, analysis, and degradation are also presented to support research and development activities.

Chemical and Physical Properties

Acid Violet 49 is a synthetic dye recognized for its vibrant bright blue-purple hue.[1] It is structurally classified as a triphenylmethane dye.[1][2] Typically, it appears as a violet or fine black powder.[1][3] The dye is readily soluble in both cold and hot water, as well as in ethanol, producing a purple solution.[1][4] In the presence of strong sulfuric acid, it exhibits an orange color, which dilutes to a mustard color.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 1694-09-3 | [1] |

| Molecular Formula | C₃₉H₄₀N₃NaO₆S₂ | [1] |

| Molecular Weight | 733.87 g/mol | [1] |

| IUPAC Name | sodium;3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methyl]-N-ethylanilino]methyl]benzenesulfonate | [5] |

| Synonyms | C.I. Acid Violet 49, Acid Violet 6B, Benzyl Violet 4B, C.I. 42640 | [1][5][6] |

| Appearance | Violet to fine black powder | [1][3] |

| Melting Point | 245-250°C | [4] |

| λmax | 543.0 to 549.0 nm (in 0.02mol/L Ammonium (B1175870) Acetate (B1210297) solution) | [7] |

| Purity/Assay | ≥97.0% (HPLC) | [8][9] |

Table 2: Solubility and Fastness Properties

| Property | Observation | Reference(s) |

| Solubility | Soluble in water and ethanol; Slightly soluble in DMSO. | [1][4] |

| Light Fastness | Grade 1 (Poor) | [10][11] |

| Washing Fastness | Grade 3-4 (Moderate to Good) | [10][11] |

| Soaping Fastness | Fading: Grade 3; Staining: Grade 3 | [11] |

| Seawater Fastness | Fading: Grade 3-4 | [11] |

| Alkali Resistance | Grade 4 | [11] |

Synthesis and Manufacturing

Commercial production of Acid Violet 49 is typically achieved through one of two primary methods:

-

Condensation with 4-(Dimethylamino)benzaldehyde : This process involves the condensation of one mole of 4-(Dimethylamino)benzaldehyde with two moles of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid. The resulting product is then oxidized and converted to its sodium salt form.[1]

-

Condensation with Formaldehyde : An alternative method involves condensing two moles of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid with one mole of formaldehyde, followed by an oxidation step in the presence of N,N-dimethylaniline.[1]

Caption: Simplified overview of the two primary manufacturing methods for Acid Violet 49.

Applications and Uses

Acid Violet 49 is a versatile dye with applications across several industries. Its primary use is in the dyeing of protein fibers, where it shows good performance.[1][12]

-

Textile Industry : Extensively used for dyeing wool, silk, and polyamide fibers.[1][2]

-

Leather and Wood : Applied as a finish for leather goods and in wood stains.[13]

-

Other Industrial Uses : Utilized in the formulation of inks and for coloring paper.[10][12][13]

-

Research : It serves as a useful research chemical and is employed in environmental testing and wastewater treatment studies to investigate degradation and adsorption processes.[14][15][16]

-

Former Uses : It was previously used as a colorant in cosmetics and canned dog food but these applications have been discontinued (B1498344) due to safety concerns.[14][17]

Toxicology and Safety Information

Acid Violet 49 is classified as a hazardous substance with significant health and environmental concerns. It is suspected of causing cancer and has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, meaning it is "possibly carcinogenic to humans".[16][18]

-

Health Hazards : The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[19] Inhalation of dust may irritate the respiratory tract, while contact can cause skin and eye irritation.[19] Studies have indicated that the dye possesses genotoxic activity and can inhibit bacterial growth.[15][20] Long-term exposure may lead to chronic toxicity effects.[15] Upon heating to decomposition, it emits highly toxic fumes containing nitrogen oxides, ammonia, sodium oxide, and sulfur oxides.[4][16]

-

Environmental Hazards : This compound is toxic to aquatic organisms.[15] Due to its stability, it can persist in wastewater, necessitating effective treatment methods before discharge.[15][20]

-

Handling and Storage : Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[16] Wear protective gloves, clothing, and eye/face protection.[16] Store in a locked-up, cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[13][16]

Experimental Protocols

This section details methodologies for the purification, analysis, and degradation of Acid Violet 49, as cited in scientific literature.

Purification of Acid Violet 49 Standard

This protocol describes the preparation of a pure Acid Violet 49 standard sample using high-speed counter-current chromatography (HSCCC).[3]

-

Solvent System Preparation : Prepare a two-phase solvent system by mixing n-butanol, acetonitrile, and a 0.1 mol/L trifluoroacetic acid aqueous solution in a 4:1:5 volume ratio. Shake the mixture thoroughly and allow it to stand for at least 12 hours to ensure complete phase separation. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

-

Sample Preparation : Dissolve the crude Acid Violet 49 sample in a small volume of the prepared solvent system.

-

HSCCC Operation :

-

Pump the stationary phase (upper phase) into the separation column until it is completely filled.

-

Set the rotation speed of the HSCCC instrument to 750-850 rpm.

-

Pump the mobile phase (lower phase) through the column at a flow rate of 1.5-2.5 mL/min.

-

Once the system reaches equilibrium, inject the sample solution using a six-way injection valve.

-

-

Fraction Collection and Analysis : Collect the eluate corresponding to each separated peak. Analyze each fraction using HPLC to identify the peak corresponding to Acid Violet 49.

-

Post-HSCCC Purification :

-

Combine the target fractions and dissolve them in water.

-

Perform repeated liquid-liquid extractions with an equal volume of n-butanol.

-

Combine the n-butanol layers and evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in water and perform gel column chromatography using Sephadex LH-20.

-

-

Final Product : Collect the purple fraction from the gel column, concentrate it under reduced pressure, and dry at room temperature to obtain the purified Acid Violet 49 standard.[3]

Caption: Experimental workflow for the purification of Acid Violet 49.

HPLC Method for Detection in Cosmetics

This method allows for the simultaneous detection of Acid Violet 49 and other synthetic dyes in cosmetic products.[3]

-

Sample Extraction :

-

Weigh a representative sample of the cosmetic product.

-

Add a mixture of tetrahydrofuran, dimethyl sulfoxide, and methanol.

-

Perform extraction using an ultrasonic bath.

-

-

Purification : Centrifuge the extract at high speed to pellet insoluble matter. Collect the supernatant for analysis.

-

HPLC-DAD Analysis :

-

Column : Eclipse XDB-C18 (3.5 µm, 4.6 × 150 mm).

-

Mobile Phase : A gradient elution using Acetonitrile (Solvent A) and 0.02 mol/L ammonium acetate solution, pH 4.6 (Solvent B).

-

Detector : Diode Array Detector (DAD), monitoring at the λmax of Acid Violet 49 (~546 nm).

-

Quantification : Use an external standard method by creating a calibration curve with the purified Acid Violet 49 standard. The reported detection limit is 20 mg/kg.[3]

-

Advanced Oxidation Process (AOP) for Degradation

This protocol outlines a general procedure for the degradation of Acid Violet 49 in aqueous solutions using photocatalysis, based on published studies.[13]

-

Reactor Setup : Use a suitable photoreactor equipped with a UV lamp. Place a beaker containing the dye solution on a magnetic stirrer within the reactor.

-

Sample Preparation : Prepare an aqueous solution of Acid Violet 49 at a known concentration (e.g., 50 mg/L).

-

Parameter Adjustment :

-

Adjust the solution pH to the desired value (e.g., pH 9) using dilute acid or base.

-

Add the photocatalyst (e.g., 0.9 g ZnO) to the solution.

-

Add the oxidizing agent (e.g., 0.6 mL H₂O₂) to the solution.

-

-

Photocatalytic Reaction :

-

Turn on the magnetic stirrer to ensure the solution remains homogeneous and the catalyst is suspended.

-

Turn on the UV lamp to initiate the photodegradation reaction.

-

Withdraw aliquots of the solution at specific time intervals (e.g., 0, 15, 30, 60, 90 minutes).

-

-

Analysis :

-

Immediately filter or centrifuge the withdrawn aliquots to remove the catalyst.

-

Measure the absorbance of the supernatant at the λmax of Acid Violet 49 using a UV-Vis spectrophotometer.

-

Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - C) / C₀] × 100, where C₀ is the initial absorbance and C is the absorbance at time t.[13]

-

Proposed Mechanism of Toxicity

Specific signaling pathways for Acid Violet 49 are not well-documented. However, studies on other structurally related triphenylmethane dyes, such as crystal violet and malachite green, provide insight into a plausible mechanism of toxicity involving mitochondrial dysfunction.[4] These dyes can induce the mitochondrial permeability transition (MPT), a critical event in cell death pathways.

The proposed mechanism involves the following steps:

-

The dye penetrates the cell and accumulates in the mitochondria.

-

It triggers the opening of the mitochondrial permeability transition pore (mPTP) in the inner mitochondrial membrane.

-

This leads to a dissipation of the mitochondrial membrane potential (ΔΨm) and mitochondrial swelling.

-

The compromised outer mitochondrial membrane releases pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.

-

Cytoplasmic cytochrome c binds to Apaf-1, which then activates caspase-9.

-

Caspase-9 activates downstream executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[4]

Caption: Proposed toxicity pathway for triphenylmethane dyes via mitochondrial disruption.

References

- 1. sdc.org.uk [sdc.org.uk]

- 2. Separation of C.I. Acid Violet 48 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. guidechem.com [guidechem.com]

- 4. Mitochondrial effects of triarylmethane dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Development of Triphenylmethane Dyes for In Vivo Fluorescence Imaging of Aβ Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sunlight-Driven Photodegradation of RB49 Dye Using TiO2-P25 and TiO2-UV100: Performance Comparison [mdpi.com]

- 12. dyespigments.net [dyespigments.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. deswater.com [deswater.com]

- 18. Acid violet 49 | 1694-09-3 | BAA69409 | Biosynth [biosynth.com]

- 19. scilit.com [scilit.com]

- 20. CAS 1694-09-3: Acid Violet 49 | CymitQuimica [cymitquimica.com]

Molecular formula of Acid Violet 49 C39H40N3NaO6S2

An In-depth Technical Guide to Acid Violet 49 (C₃₉H₄₀N₃NaO₆S₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Violet 49, also identified by the Colour Index number 42640, is a synthetic triarylmethane dye. Its molecular formula is C₃₉H₄₀N₃NaO₆S₂ and it has a molecular weight of 733.87 g/mol .[1][2][3] Primarily utilized in the textile industry for dyeing protein-based fibers like wool and silk, it also finds applications in paper and other commercial products.[1][4] Despite its effectiveness as a colorant, Acid Violet 49 is classified as a Group 2B agent, meaning it is possibly carcinogenic to humans, which necessitates stringent safety protocols and has led to research into its environmental fate, detection, and degradation.[5] This document provides a comprehensive technical overview of Acid Violet 49, including its chemical and physical properties, synthesis pathways, analytical methodologies, and toxicological profile, tailored for professionals in research and development.

Chemical and Physical Properties

Acid Violet 49 is a violet powder that is readily soluble in water.[1] Its chemical structure is characterized by a central carbon atom bonded to three aromatic rings, a defining feature of triarylmethane dyes. This structure is responsible for its vibrant color.

| Property | Value | Reference(s) |

| IUPAC Name | sodium;3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methyl]-N-ethylanilino]methyl]benzenesulfonate | [6] |

| Synonyms | Acid Violet 6B, C.I. 42640, Benzyl Violet 4B | [1][6][7] |

| CAS Number | 1694-09-3 | [1][2] |

| Molecular Formula | C₃₉H₄₀N₃NaO₆S₂ | [1][2][3] |

| Molecular Weight | 733.87 g/mol | [1][2][3] |

| Appearance | Violet / Dark green to Black powder | [1][8] |

| Solubility | Soluble in water (40 g/L at 60-80°C) and ethanol. Slightly soluble in DMF, DMSO. | [9][10] |

| UV-Vis λmax | 543-549 nm (in 0.02mol/L Ammonium (B1175870) Acetate (B1210297) solution) | [2][10][11] |

| Assay (HPLC) | ≥97.0% | [2] |

Synthesis of Acid Violet 49

The industrial synthesis of Acid Violet 49 can be achieved through two primary methods involving the condensation of aromatic precursors followed by oxidation. These methods build the characteristic triarylmethane structure.

Method A: This process involves the condensation of 4-(Dimethylamino)benzaldehyde with two equivalents of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid. The resulting leuco-base is then oxidized and converted to its sodium salt.[1]

Method B: An alternative route uses formaldehyde, which reacts with two equivalents of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid. This intermediate is subsequently oxidized in the presence of N,N-dimethylaniline to form the final dye.[1]

Toxicological Profile and Safety

The toxicological properties of Acid Violet 49 are of significant concern for researchers and drug development professionals, particularly regarding its potential carcinogenicity and genotoxicity.

Summary of Toxicological Data:

| Parameter | Value / Observation | Reference(s) |

| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans. | [5] |

| Acute Toxicity | LD50 (oral, rat): > 2000 mg/kg. Considered non-toxic by this route. | [9] |

| Genotoxicity | Has been shown to have genotoxic activity and can inhibit bacterial growth. | [4][8] |

| Irritation | May cause skin and eye irritation upon direct contact. | [8] |

| Hazard Codes | H351: Suspected of causing cancer. | [2][4] |

| Precautions | P201, P202, P281: Obtain special instructions, do not handle until all safety precautions are understood, use PPE. | [4] |

The genotoxicity of triarylmethane dyes is often linked to their metabolic activation, potentially by cytochrome P450 enzymes, into reactive intermediates that can form adducts with DNA.[12] This interaction can disrupt DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.

Experimental Protocols

Accurate detection and quantification of Acid Violet 49 are crucial for quality control, environmental monitoring, and toxicological studies. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

HPLC Method for Detection in Cosmetics

This method is adapted from a protocol for the simultaneous detection of several synthetic dyes in cosmetic products.[13]

-

Sample Preparation (Ultrasonic-Assisted Extraction):

-

Weigh 0.5 g of the cosmetic sample into a centrifuge tube.

-

Add a mixture of tetrahydrofuran, dimethyl sulfoxide, and methanol (B129727) as the extraction solvent.

-

Vortex for 1 minute to mix thoroughly.

-

Place the tube in an ultrasonic bath for 30 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: Eclipse XDB-C18 (3.5 µm, 4.6 × 150 mm).[13]

-

Mobile Phase: Gradient elution using Acetonitrile and 0.02 mol/L ammonium acetate solution (pH adjusted to 4.6).[13]

-

Detector: Diode Array Detector (DAD), monitoring at the λmax of Acid Violet 49 (544-549 nm).

-

Injection Volume: 10 µL.

-

Quantification: External standard method using a certified reference standard of Acid Violet 49.

-

UV-Visible Spectrophotometry for Quantification in Aqueous Solution

This protocol is based on methodologies used in degradation studies to determine the concentration of the dye over time.[11]

-

Preparation of Stock and Standard Solutions:

-

Prepare a stock solution of Acid Violet 49 (e.g., 1000 mg/L) by accurately weighing the solid standard and dissolving it in deionized water.[11] Store in the dark to prevent photodegradation.

-

Prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 20, 50 mg/L) by serial dilution of the stock solution.

-

-

Instrument Setup:

-

Calibration and Measurement:

-

Use deionized water as a blank to zero the instrument.

-

Measure the absorbance of each standard solution to generate a calibration curve (Absorbance vs. Concentration).

-

For an unknown sample, ensure it is free of particulates (filter if necessary).[11]

-

Measure the absorbance of the unknown sample.

-

Calculate the concentration using the calibration curve, applying Beer-Lambert's law.

-

Conclusion

Acid Violet 49 is a potent colorant with significant industrial applications. However, its classification as a possible human carcinogen underscores the importance of understanding its toxicological profile and developing robust analytical methods for its detection and control. For professionals in research and drug development, Acid Violet 49 serves as a case study in the toxicological assessment of synthetic compounds. The methodologies outlined in this guide provide a framework for the precise quantification and handling of this substance, ensuring safety and regulatory compliance in research and industrial settings. Further research is warranted to elucidate the specific molecular mechanisms underlying its genotoxicity.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Acid Violet 49 analytical standard 1694-09-3 [sigmaaldrich.com]

- 3. Acid violet 49 | 1694-09-3 | BAA69409 | Biosynth [biosynth.com]

- 4. sdc.org.uk [sdc.org.uk]

- 5. Acid Violet 49 (1694-09-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. CAS 1694-09-3: Acid Violet 49 | CymitQuimica [cymitquimica.com]

- 7. dyespigments.net [dyespigments.net]

- 8. saujanyaexports.com [saujanyaexports.com]

- 9. Methodological optimization for efficient degradation of Acid Violet 49 using advanced oxidation processes and varied photocatalyst combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 11. guidechem.com [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

Triarylmethane Dyes in Biological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarylmethane dyes, a class of synthetic organic compounds characterized by a central carbon atom bonded to three aryl groups, have emerged as versatile and indispensable tools in modern biological research. Their intense coloration, coupled with a diverse range of chemical and photophysical properties, has led to their widespread application in cellular imaging, diagnostics, and therapeutics. This technical guide provides a comprehensive overview of the core applications of triarylmethane dyes, focusing on their underlying principles, detailed experimental protocols, and the signaling pathways they modulate.

Core Applications and Methodologies

The utility of triarylmethane dyes in biological research is extensive, spanning from classical histological staining to advanced photodynamic therapy and biosensing. This section delves into the most prominent applications, providing detailed methodologies for their successful implementation.

Biological Staining

Triarylmethane dyes are workhorses in biological staining due to their ability to bind to various cellular components, providing high-contrast images for microscopic analysis.

Crystal violet is a cationic dye that binds to negatively charged molecules such as DNA and proteins. In cell viability assays, it stains the nuclei and cytoplasm of adherent cells. The amount of retained dye is directly proportional to the cell biomass, making it a simple and effective method for assessing cell proliferation and cytotoxicity.[1] Dead or dying adherent cells detach from the culture surface and are washed away, leading to a reduction in staining intensity.[2][3]

Experimental Protocol: Crystal Violet Cell Viability Assay [3][4]

-

Cell Seeding: Seed adherent cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the experimental period. Incubate overnight to ensure cell attachment.

-

Compound Treatment: Treat the cells with the experimental compounds or conditions of interest and incubate for the desired duration.

-

Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by adding a solution of 4% paraformaldehyde or ice-cold methanol (B129727) to each well and incubate for 15-20 minutes at room temperature.

-

Staining: Remove the fixative and add a 0.1% - 0.5% solution of crystal violet to each well, ensuring the cell monolayer is completely covered. Incubate for 10-30 minutes at room temperature.

-

Washing: Carefully wash the plate with water to remove excess stain. This step is critical to reduce background signal.

-

Solubilization: Air dry the plate completely. Add a solubilization solution (e.g., 10% acetic acid, 1% SDS, or methanol) to each well to dissolve the incorporated dye.

-

Absorbance Measurement: Measure the absorbance of the solubilized dye using a spectrophotometer or plate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable, adherent cells.

A cornerstone of microbiology, the Gram stain, utilizes crystal violet as the primary stain to differentiate bacteria based on the physical and chemical properties of their cell walls.[1][5] Gram-positive bacteria, with their thick peptidoglycan layer, retain the crystal violet-iodine complex and appear purple. In contrast, Gram-negative bacteria have a thinner peptidoglycan layer and an outer membrane, which allows the crystal violet-iodine complex to be washed out during decolorization. These cells are then counterstained with a red dye, typically safranin.[1]

Experimental Protocol: Gram Staining [5][6][7]

-